molecular formula C17H21FN4O B6471793 N-tert-butyl-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide CAS No. 2640829-47-4

N-tert-butyl-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide

Cat. No.: B6471793
CAS No.: 2640829-47-4
M. Wt: 316.4 g/mol
InChI Key: PZHRAEVNGDDNDQ-UHFFFAOYSA-N
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Description

N-tert-butyl-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide is a synthetic small-molecule compound featuring a quinazoline core substituted with a fluorine atom at the 6-position and a pyrrolidine-3-carboxamide moiety at the 4-position. This compound is hypothesized to act as a kinase inhibitor, given the structural resemblance to known kinase-targeting quinazoline derivatives.

Properties

IUPAC Name

N-tert-butyl-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O/c1-17(2,3)21-16(23)11-6-7-22(9-11)15-13-8-12(18)4-5-14(13)19-10-20-15/h4-5,8,10-11H,6-7,9H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHRAEVNGDDNDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=NC=NC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting with the construction of the quinazoline core One common approach is the cyclization of an appropriate o-aminobenzamide derivative with a suitable fluorinating agent to introduce the fluorine atom at the 6-position

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The choice of reagents and solvents, as well as reaction conditions such as temperature and pressure, are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides and amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, N-tert-butyl-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural complexity allows for the exploration of binding affinities and mechanisms of action.

Medicine: The potential medicinal applications of this compound are vast. It may be investigated for its therapeutic properties, such as antiviral, antibacterial, or anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In industry, this compound could be utilized in the production of advanced materials, such as polymers or coatings. Its chemical properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which N-tert-butyl-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound's binding affinity and specificity determine its biological activity, which can be elucidated through various biochemical and biophysical techniques.

Comparison with Similar Compounds

Structural Analogues from Patent Literature

The European Patent Application EP 4 374 877 A2 (2024) discloses two pyridazine-based compounds with structural and functional similarities:

(3S)-3-tert-butyl-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-3H-pyridazine-5-carboxamide

(3S)-3-tert-butyl-N-[4-chloro-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl)-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-3H-pyridazine-5-carboxamide

Key Structural Differences:
Feature N-tert-butyl-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide EP 4 374 877 A2 Compounds
Core Heterocycle Quinazoline Pyridazine
Fluorine Substitution Single fluorine (6-position) Multiple fluorines (2,3-difluoro)
Pendant Groups Pyrrolidine-3-carboxamide with tert-butyl Morpholine-ethoxy, trifluoromethyl-pyrimidine
Hydrogen Bonding Capacity Moderate (amide, tertiary amine) High (hydroxy, morpholine ether)
Pharmacological Implications:
  • Kinase Selectivity : The quinazoline core of the target compound may favor binding to EGFR or HER2 kinases, whereas pyridazine derivatives in the patent are tailored for broader kinase inhibition (e.g., VEGFR, PDGFR) due to trifluoromethyl-pyrimidine substituents .
  • Metabolic Stability : The tert-butyl group in the target compound likely reduces oxidative metabolism compared to the morpholine-ethoxy group in the patent compounds, which may undergo rapid cleavage in vivo .
  • Solubility : The trifluoromethyl groups in the patent analogues enhance lipophilicity but may reduce aqueous solubility relative to the fluorine-pyrrolidine-carboxamide motif in the target compound.

Functional Comparison with Other Quinazoline Derivatives

Compound Target Kinase IC₅₀ (nM) Key Structural Advantage
Gefitinib EGFR 2.5 Anilinoquinazoline
Erlotinib EGFR 1.2 Acetylenic side chain
Target Compound Hypothesized: HER2/EGFR N/A tert-butyl for stability
Lapatinib HER2/EGFR 10.8 Dual kinase inhibition

The tert-butyl substitution in the target compound could confer superior metabolic stability over gefitinib and erlotinib, which are prone to CYP3A4-mediated degradation.

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